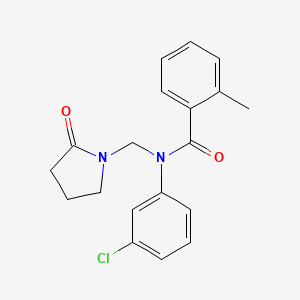

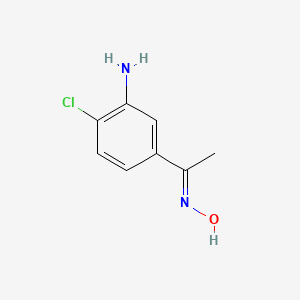

N-(3-chlorophenyl)-2-methyl-N-((2-oxopyrrolidin-1-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

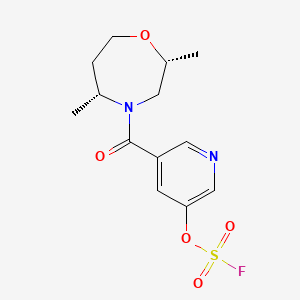

“N-(3-chlorophenyl)-2-methyl-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” is a chemical compound with vast potential in scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds like this often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The structure of this compound is characterized by the pyrrolidine ring and its derivatives . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, the pyrrolidine ring in its structure is known to undergo various reactions . These can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research on structurally similar compounds, such as antagonists for cannabinoid receptors, has provided insights into molecular interactions and the development of pharmacophore models. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have elucidated its interaction with the CB1 cannabinoid receptor, showcasing how structural analogs can be used to understand receptor binding and activity modulation (Shim et al., 2002).

Analytical Method Development

In the analytical chemistry domain, nonaqueous capillary electrophoresis has been employed for the separation of imatinib mesylate and related substances, highlighting the importance of analytical methods in quality control and substance characterization. Such techniques could be applicable to the analysis of N-(3-chlorophenyl)-2-methyl-N-((2-oxopyrrolidin-1-yl)methyl)benzamide and its analogs, ensuring purity and identifying related compounds (Ye et al., 2012).

Receptor Interaction Studies

Research on compounds like SR141716A has contributed to understanding the inverse agonist activity at human cannabinoid CB1 receptors. Such studies are crucial for developing therapeutics targeting specific receptor pathways, offering potential applications for similar compounds in modulating receptor activities for therapeutic purposes (Landsman et al., 1997).

Synthesis and Activity of Benzamides

The synthesis and investigation of benzamides for neuroleptic activity have provided valuable insights into structure-activity relationships, revealing potential applications in treating psychosis and other conditions. Such research underlines the importance of chemical synthesis and evaluation in discovering new therapeutic agents (Iwanami et al., 1981).

Histone Deacetylase Inhibition

Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) illustrate the role of benzamide derivatives as histone deacetylase inhibitors, with applications in cancer therapy. This research area demonstrates how understanding the molecular mechanisms of action can lead to the development of novel anticancer drugs (Zhou et al., 2008).

Future Directions

The unique structure of this compound offers intriguing possibilities for diverse applications. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with dipeptidyl peptidase 4 (dpp-4) in humans . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which help to regulate insulin secretion .

Mode of Action

Based on its structural similarity to other compounds, it may act as an inhibitor of its target enzyme, preventing the degradation of incretin hormones and thereby influencing insulin regulation .

Biochemical Pathways

If the compound does indeed target dpp-4, it would impact the incretin hormone pathway, influencing glucose metabolism and insulin secretion .

Result of Action

If the compound acts as a DPP-4 inhibitor, it could potentially result in increased levels of incretin hormones, leading to enhanced insulin secretion and improved glucose regulation .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c1-14-6-2-3-9-17(14)19(24)22(13-21-11-5-10-18(21)23)16-8-4-7-15(20)12-16/h2-4,6-9,12H,5,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEGXZCHACOACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2435515.png)

![N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2435526.png)

![1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2435529.png)

![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)

![N-(4-bromo-3-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435534.png)

![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)